1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(dimethylamino)ethyl)-, N,5,5-trioxide
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Overview
Description
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(dimethylamino)ethyl)-, N,5,5-trioxide is a complex organic compound with a unique structure that combines elements of pyridazine and benzothiazine
Preparation Methods
The synthesis of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(dimethylamino)ethyl)-, N,5,5-trioxide involves several steps. The synthetic route typically starts with the preparation of the pyridazine and benzothiazine precursors. These precursors are then subjected to a series of reactions, including cyclization and oxidation, to form the final compound. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(dimethylamino)ethyl)-, N,5,5-trioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(dimethylamino)ethyl)-, N,5,5-trioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(dimethylamino)ethyl)-, N,5,5-trioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(dimethylamino)ethyl)-, N,5,5-trioxide can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine ring structure and may have similar chemical properties and reactivity.
Benzothiazine derivatives: These compounds share the benzothiazine ring structure and may have similar biological activities.
The uniqueness of this compound lies in its combined structure, which may confer unique properties and applications not found in other compounds.
Properties
CAS No. |
126598-50-3 |
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Molecular Formula |
C14H16N4O4S |
Molecular Weight |
336.37 g/mol |
IUPAC Name |
10-[2-[hydroxy(methyl)amino]propyl]-5,5-dioxo-2H-pyridazino[4,5-b][1,4]benzothiazin-1-one |
InChI |
InChI=1S/C14H16N4O4S/c1-9(17(2)20)8-18-10-5-3-4-6-11(10)23(21,22)12-7-15-16-14(19)13(12)18/h3-7,9,20H,8H2,1-2H3,(H,16,19) |
InChI Key |
PKHKWPKCESKXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=C1C(=O)NN=C3)N(C)O |
Origin of Product |
United States |
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